17beta-Estradiol benzoate

Description

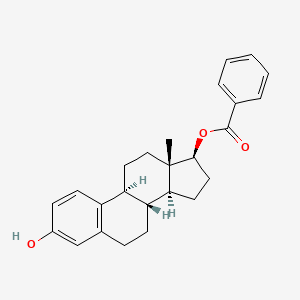

Structure

3D Structure

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGOOGMSOHOVSE-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243545 | |

| Record name | Estradiol-17beta-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-30-2 | |

| Record name | Estradiol-17beta-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol-17beta-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL 17-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GFX41Z289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of 17beta Estradiol Benzoate

Biotransformation to 17beta-Estradiol and Ester Cleavage in Research Contexts

17beta-estradiol benzoate (B1203000) (EB) is a synthetic benzoate ester of 17beta-estradiol, created by the condensation of benzoic acid with the phenolic hydroxy group of 17beta-estradiol. nih.govebi.ac.uk Functionally, it acts as a prodrug to 17beta-estradiol, the most potent endogenous estrogen. nih.govdrugbank.comwikipedia.org The primary purpose of this chemical modification is to enhance the molecule's properties for therapeutic and research applications.

Following administration, 17beta-estradiol benzoate undergoes biotransformation where esterases, present in the liver, blood, and other tissues, cleave the benzoate ester group. wikipedia.orgwikipedia.org This enzymatic cleavage releases the active hormone, 17beta-estradiol, into circulation. nih.govdrugbank.com This process is essential as endogenous estradiol (B170435) has low oral bioavailability (2-10%) due to extensive first-pass metabolism in the gut and liver. drugbank.compharmaoffer.com The esterification of estradiol, as seen in estradiol benzoate, improves its lipophilicity, which in turn enhances its absorption and bioavailability, particularly sustaining its release from intramuscular depots. nih.govdrugbank.comwikipedia.org

In research, this controlled conversion is crucial for studies investigating the time-dependent effects of estradiol. For instance, in animal models, estradiol benzoate is often used to mimic the natural fluctuations of estrogen levels. nih.govnih.govnih.gov The slow release of 17beta-estradiol from the benzoate ester allows for a more sustained physiological effect compared to the direct administration of 17beta-estradiol. wikipedia.org Studies in calves have shown that after administration of 17beta-estradiol 3-benzoate, the most abundant metabolites are 17alpha-estradiol (B195180) and 17beta-estradiol, along with estrone (B1671321). nih.gov

Classical Genomic Mechanisms of Estrogen Receptor Activation

Once converted to 17beta-estradiol, the hormone primarily exerts its effects through the classical genomic pathway by activating intracellular estrogen receptors (ERs). pharmaoffer.comwikipedia.org These receptors, which are part of the nuclear receptor superfamily, function as ligand-activated transcription factors. nih.govnih.gov The two main subtypes of estrogen receptors are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.orgnih.gov

Upon entering a target cell, 17beta-estradiol binds to an estrogen receptor. drugbank.compharmaoffer.com This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins. frontiersin.org The activated ligand-receptor complex then translocates into the nucleus. pharmaoffer.comwikipedia.org

Estrogen Receptor Alpha (ERα) Mediated Transcriptional Pathways

Estrogen Receptor Alpha (ERα) is a key mediator of estradiol's genomic effects. nih.gov Upon binding 17beta-estradiol, ERα forms homodimers or heterodimers with ERβ. wikipedia.org These dimers then bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. nih.govoup.com This interaction initiates the recruitment of a complex of proteins that regulate the transcription of these genes. inchem.org

Research using ERα knockout (ERKO) mice has demonstrated the critical role of ERα in mediating the effects of estradiol on various physiological processes. nih.govnih.gov For example, studies have shown that estradiol benzoate regulates the expression of genes involved in energy homeostasis and reproduction through ERα-dependent mechanisms. rutgers.edu In the hypothalamic arcuate nucleus, estradiol benzoate has been found to increase the expression of certain channel genes, a process that is absent in ERKO mice, indicating an ERα-dependent regulation. nih.gov Furthermore, ERα can also regulate gene expression through ERE-independent mechanisms by tethering to other transcription factors. oup.com

Estrogen Receptor Beta (ERβ) Mediated Transcriptional Pathways

Estrogen Receptor Beta (ERβ) is another crucial nuclear receptor for estradiol. wikipedia.org Similar to ERα, ERβ, upon ligand binding, forms dimers and interacts with EREs to modulate gene transcription. wikipedia.org However, ERα and ERβ often have distinct and sometimes opposing roles in regulating gene expression. nih.gov While both receptors are expressed in many of the same tissues, their ratios can vary, leading to tissue-specific responses to estradiol. frontiersin.orgbioscientifica.com

In some cell types, 17beta-estradiol has been shown to increase the transcription of certain genes through ERα, while it causes a reduction through ERβ. nih.govbioscientifica.com Conversely, for other genes, estradiol up-regulates their expression through both ER subtypes. nih.govbioscientifica.com ERβ is particularly implicated in the regulation of non-reproductive behaviors and brain development. nih.gov Studies have shown that ERβ can inhibit cell proliferation and antagonize the actions of ERα in certain reproductive tissues. wikipedia.org

Estrogen Response Element (ERE)-Dependent Gene Regulation

The canonical mechanism of estrogen action involves the direct binding of the estrogen receptor complex to Estrogen Response Elements (EREs) on the DNA. nih.govoup.com This ERE-dependent signaling is a fundamental process through which 17beta-estradiol, following its release from estradiol benzoate, regulates the expression of a wide array of genes. nih.gov

Studies using transgenic mouse models have been instrumental in elucidating the specifics of ERE-dependent gene regulation. For instance, research on mice with a non-functional ERE binding domain in ERα (KIKO mice) has helped to distinguish between ERE-dependent and ERE-independent pathways. nih.govnih.gov These studies have revealed that estradiol benzoate regulates multiple genes in the hypothalamic arcuate nucleus through ERE-dependent mechanisms. For example, the expression of the neuropeptide Tac2 and the channel genes Cacna1g and Kcnmb1 are suppressed or increased, respectively, by estradiol benzoate in an ERE-dependent manner. nih.govnih.gov This highlights the critical role of the ERE in mediating the specific transcriptional responses to estrogen.

Coregulator Interactions in Gene Transcription

The transcriptional activity of estrogen receptors is not solely dependent on their binding to EREs but is also heavily influenced by their interactions with a diverse array of coregulator proteins. genecards.org These coregulators, which include coactivators and corepressors, are recruited to the ER-ERE complex and play a pivotal role in modulating the assembly of the transcriptional machinery and modifying chromatin structure. bioscientifica.com

The binding of 17beta-estradiol to ERα, for instance, enhances its interaction with coactivators such as PELP-1, EP300, and NCOA3, which in turn increases the transcriptional activity of the receptor. genecards.org The interaction with some coregulators is ligand-inducible, while others can occur in the absence of the hormone. genecards.org Different ligands can induce distinct conformational changes in the estrogen receptor, leading to the recruitment of different sets of coregulators. This differential recruitment can explain how the same receptor can mediate different biological effects. d-nb.info For example, studies comparing the effects of 17beta-estradiol and the synthetic estrogen diethylstilbestrol (B1670540) (DES) found significant differences in the binding of ERα to various coregulator motifs, which may contribute to their different biological activities. d-nb.info

Cross-Talk with Other Molecular Pathways and Receptors

The biological activity of this compound is not confined to the direct activation of estrogen receptors. It also engages in significant cross-talk with other molecular pathways and receptors, thereby modulating a broader range of cellular functions.

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

17beta-estradiol has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play key roles in lipid metabolism and inflammation. nih.govsmw.ch

In isolated zebrafish hepatocytes, 17beta-estradiol was found to induce the expression of PPARgamma. nih.govresearchgate.net In skeletal muscle, 17beta-estradiol treatment increased the mRNA expression and protein content of PPARalpha, leading to the upregulation of genes involved in lipid oxidation. nih.gov This suggests that some of the metabolic effects of 17beta-estradiol may be mediated through its interaction with PPARs.

The anti-inflammatory activity of 17beta-estradiol has also been linked to PPARalpha. smw.ch This interaction underscores the multifaceted nature of 17beta-estradiol signaling, extending its influence to metabolic and inflammatory pathways.

| Receptor | Effect of 17beta-Estradiol | Tissue/Cell Type |

| PPARα | Increased mRNA expression and protein content | Skeletal muscle |

| PPARγ | Induced expression | Zebrafish hepatocytes |

Modulation of Cellular Ion Channels (e.g., Ca2+ channels)

This compound can rapidly modulate the activity of various cellular ion channels, which is a key mechanism underlying its non-genomic effects on neuronal excitability. nih.govmdpi.com These effects can be either stimulatory or inhibitory, depending on the specific ion channel and cell type. nih.gov

A prominent target for 17beta-estradiol is the L-type calcium channel. In aged rats, this compound was shown to decrease the afterhyperpolarization (AHP) in hippocampal neurons, an effect that was occluded by an L-channel blocker, suggesting that 17beta-estradiol may inhibit L-channel activity. physiology.org This modulation of calcium-dependent processes could have significant implications for neuronal function and aging. physiology.org

17beta-estradiol has also been shown to potentiate kainate-induced currents in hippocampal neurons. jneurosci.org This effect is thought to be mediated through a G-protein coupled, cAMP-dependent phosphorylation event, rather than a direct interaction with the kainate receptor itself. jneurosci.org

Furthermore, 17beta-estradiol can regulate the gene expression of voltage-gated sodium channels through both ERα and ERβ, which may play a role in pain modulation. researchgate.net

| Ion Channel | Effect of this compound | Cellular Context |

| L-type Ca2+ channels | Inhibition | Hippocampal neurons in aged rats |

| Kainate receptor-channels | Potentiation of currents | Hippocampal neurons |

| Voltage-gated Na+ channels | Regulation of gene expression | Dorsal root ganglion neurons |

Modulation of Specific Protein Activity (e.g., HBx protein inhibition)

Recent research has identified this compound as an inhibitor of the Hepatitis B virus X protein (HBx). medchemexpress.comglpbio.comnih.gov This finding points to a novel antiviral activity of this compound.

In cell-based assays, this compound was shown to inhibit the transcription and replication of the Hepatitis B virus (HBV). medchemexpress.comglpbio.comnih.gov It dose-dependently reduced the production of HBeAg and HBsAg, key viral antigens. nih.gov

Molecular docking studies suggest that this compound binds to HBx at specific tryptophan residues (TRP87 and TRP107). nih.govresearchgate.net By inhibiting HBx, which is essential for viral replication and the transactivation of the cccDNA, this compound presents a potential new strategy for anti-HBV therapy. nih.gov

Estrogen Receptor Subtype Selectivity and Differential Ligand Binding in Research Models

This compound (E2B) functions as a prodrug to 17beta-estradiol (E2), the primary and most potent endogenous estrogen. wikipedia.org As an estradiol ester, this compound itself exhibits a significantly lower affinity for estrogen receptors (ERs). wikipedia.org Its biological activity is primarily realized after it is metabolized in the body, where the benzoate ester at the C3 position is cleaved, releasing 17beta-estradiol. wikipedia.org The released estradiol then interacts with two main subtypes of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.org

These two receptor subtypes are encoded by separate genes (ESR1 and ESR2, respectively) and, while they share significant structural homology, they exhibit distinct tissue distribution patterns and can mediate different physiological effects. wikipedia.org The DNA-binding domains of ERα and ERβ are highly conserved, but their N-terminal domains share poor homology. nih.gov The ligand-binding domains (LBDs) have about a 56% sequence identity, with key differences in the amino acids that line the binding pocket (Leucine 384 in ERα vs. Metionine 336 in ERβ, and Methionine 421 in ERα vs. Isoleucine 373 in ERβ), which allows for differential binding of various ligands. mdpi.com While estradiol binds with a similarly high affinity to both ERα and ERβ, other natural and synthetic compounds can show marked selectivity for one subtype over the other. medchemexpress.comoup.com

Research indicates that this compound has a substantially reduced binding affinity for ERα compared to estradiol. caymanchem.com Competitive binding assays showed that this compound binds to human, murine, and chicken ERα with IC50 values between 22-28 nM, reflecting a 6 to 10-fold decrease in affinity compared to estradiol. caymanchem.comselleckchem.com

Table 1: Comparative Binding Affinities for Estrogen Receptors

| Compound | Receptor Subtype | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | Human ERα | IC50 | 22-28 nM | caymanchem.comselleckchem.com |

| This compound | Murine ERα | IC50 | 22-28 nM | caymanchem.com |

| This compound | Chicken ER | IC50 | 22-28 nM | caymanchem.com |

| 17beta-Estradiol | Human ERα | Kd | ~3.7 nM | nih.gov |

| 17beta-Estradiol | Human ERα (isoform ER66) | Kd | 68.81 pM | nih.govplos.org |

| 17beta-Estradiol | Human ERα (isoform ER46) | Kd | 60.72 pM | nih.govplos.org |

The differential activation of ER subtypes by estradiol (released from E2B) and other selective ligands has been explored in various research models, revealing subtype-specific roles in cellular function and gene expression.

Detailed Findings from Research Models:

Neurobiology and Cognition in Rodents: In studies using ovariectomized rats, treatment with estradiol benzoate was shown to enhance allocentric working memory and significantly increase the density of dendritic spines on pyramidal neurons in the medial prefrontal cortex. nih.gov These effects were comparable to those observed with selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and raloxifene (B1678788), suggesting a crucial role for estrogen receptor activation in prefrontal cortex-related cognitive functions. nih.gov

Stress Response Modulation: The roles of ER subtypes in modulating stress responses have been investigated in ovariectomized rats. nih.gov Treatment with estradiol benzoate or the ERα-selective agonist PPT modulated the hypothalamic-pituitary-adrenal (HPA) axis response and gene expression in central noradrenergic systems following stress. nih.gov In contrast, the ERβ-selective agonist WAY-200070 had more limited effects, indicating that ERα is the primary mediator of estradiol's effects on the neuroendocrine stress axis and the expression of norepinephrine (B1679862) biosynthetic enzymes in the locus coeruleus and nucleus of the solitary tract. nih.gov

Gene Expression in Avian Models: Research in chick oviducts demonstrated a direct relationship between the concentration of nuclear estrogen receptors and the induction of specific messenger RNA (mRNA). nih.gov The administration of this compound influenced the level of nuclear receptors, which in turn correlated with the rate of accumulation of ovalbumin and conalbumin (B1171528) mRNA. nih.gov The study noted differential responses, where the induction of conalbumin mRNA was directly proportional to the receptor concentration, while ovalbumin mRNA induction required a higher threshold of receptor occupancy. nih.gov

Species-Specific Ligand Binding: The binding affinities of estrogenic compounds can vary significantly across species. A comparative study using ERs from humans, mice, chickens, green anoles, and rainbow trout found several differences in ligand preference. psu.edu For instance, industrial chemicals like bisphenol A and 4-t-octylphenol showed approximately a tenfold greater affinity for the rainbow trout ER compared to the other ERs studied. psu.edu This highlights that the structural variations in the ER ligand-binding domain among different species can lead to differential binding and potentially different biological responses to the same compound. psu.edu

Table 2: Summary of Findings in Research Models on ER Selectivity

| Research Model | Compound(s) Studied | Key Findings | Implication for ER Selectivity | Reference |

|---|---|---|---|---|

| Ovariectomized Rats (Cognition) | Estradiol benzoate, Tamoxifen, Raloxifene | Improved working memory and increased dendritic spine density in the prefrontal cortex. | Demonstrates ER-mediated modulation of synaptic plasticity and cognitive function. | nih.gov |

| Ovariectomized Rats (Stress) | Estradiol benzoate, PPT (ERα agonist), WAY-200070 (ERβ agonist) | EB and PPT modulated HPA axis and gene expression in response to stress; WAY-200070 had limited effects. | Suggests ERα is the dominant subtype in mediating estradiol's central effects on stress response. | nih.gov |

| Chick Oviduct (Gene Expression) | 17beta-Estradiol, this compound | Rate of mRNA synthesis for ovalbumin and conalbumin is related to the concentration of nuclear estrogen receptors. | Shows a dose-dependent relationship between ER occupancy and specific gene transcription. | nih.gov |

| Multi-Species ERs (in vitro) | 17beta-Estradiol, various natural and synthetic chemicals | ERs from different species (human, mouse, chicken, fish) exhibit differential ligand binding affinities. | Highlights that ER structure and ligand selectivity are not universally conserved across vertebrates. | psu.edu |

Metabolic Processing and Pharmacokinetic Considerations in Research Models

Systemic Distribution and Bioavailability in Animal Studies

Following administration, 17beta-estradiol benzoate (B1203000) is readily hydrolyzed by esterases into 17beta-estradiol and benzoic acid. wikipedia.org This process occurs in the liver as well as in the blood and other tissues. wikipedia.org The ester form is designed to enhance lipophilicity, which can create a depot effect when administered via injection, allowing for a more sustained release compared to unesterified estradiol (B170435). wikipedia.org

Research in various animal models has elucidated the distribution and bioavailability of this compound. In a study using ovariectomized mice, the vehicle used for subcutaneous injection of 17beta-estradiol-3-benzoate significantly impacted its effects. nih.gov When dissolved in an oil-based vehicle (miglyol), the compound was more effective in rescuing phenotypes associated with ovary removal compared to a phosphate-buffered saline (PBS) solution. nih.gov This suggests the oil-based vehicle allows for slower absorption and prevents rapid washout of the steroid. nih.gov

Studies in cattle provide further insight into the distribution of metabolites following 17beta-estradiol benzoate administration. After injection of radiolabeled 17beta-estradiol-3-benzoate, the parent compound, estradiol benzoate, was generally not detected in tissues, with the exception of a small quantity found in the blood. oup.com The highest concentrations of its radioactive metabolites were found in the liver and kidney. oup.com The primary metabolite identified in muscle and fat was estradiol-17β. oup.com For instance, in muscle tissue, estradiol-17β accounted for 38% to 70% of the extracted radioactivity. oup.com

The table below summarizes the distribution of the major metabolites in various tissues of cattle following the administration of 17beta-estradiol-3-benzoate. oup.com

| Tissue | Primary Metabolite | Secondary Metabolite | Other Metabolites Detected |

| Muscle | Estradiol-17β | Estrone (B1671321) | - |

| Fat | Estradiol-17β | Estrone | - |

| Liver | Unidentified Metabolite (approx. 40%) | Estradiol-17β, Estrone, Estriol, Estrogen glucuronides | |

| Kidney | Estradiol-17α | Estradiol-17α-glucuronide, Estradiol-17β, Estrone | - |

| Data derived from a study on metabolites of estradiol-17β and estradiol-17β-3-benzoate in bovine tissues. oup.com |

In another study on cattle, a single intramuscular injection of 1 mg of estradiol benzoate resulted in a significant elevation of plasma estradiol-17beta concentrations, which peaked within the first 24 hours post-treatment. researchgate.net

The table below shows the change in plasma estradiol-17beta concentrations in cows after an intramuscular injection of 1 mg of estradiol benzoate. researchgate.net

| Time After Injection | Plasma Estradiol-17β Concentration (pg/mL) |

| 0 hours (Baseline) | ~1 |

| Peak within 24 hours | ~12 |

| Data from a study on synchronizing ovulatory follicle development in cattle. researchgate.net |

Hepatic and Extra-hepatic Metabolism in Research Systems

As a prodrug, the initial and most critical metabolic step for this compound is its rapid cleavage into estradiol. inchem.org This hydrolysis is not confined to the liver. wikipedia.org

The liver plays a central role in the metabolism of the resulting estradiol. inchem.org In rats, the concentration of estradiol in the liver was found to be 20 times higher after intragastric administration compared to intravenous administration, highlighting the extensive first-pass hepatic metabolism. inchem.org In bovine liver, following administration of estradiol benzoate, metabolites included estradiol-17β, estrone, estriol, and estrogen glucuronides, although a significant portion of radioactivity (about 40%) was attributed to an unidentified metabolite. oup.com

Research also indicates that the pituitary gland may play a role in regulating the hepatic metabolism of steroids. pnas.org In one study, hypophysectomized rats treated with estradiol benzoate did not exhibit the typical "feminized" pattern of hepatic steroid metabolism, suggesting that the pituitary gland mediates estrogen's effects on liver enzymes. pnas.org

Metabolism is not exclusive to the liver. Extra-hepatic metabolism of estrogens has been noted, particularly in steroidogenic tissues and their target organs. inchem.org The kidneys are also a key site for metabolite presence, with studies in cattle identifying estradiol-17α, its glucuronide conjugate, estradiol-17β, and estrone in kidney tissue after estradiol benzoate administration. oup.com

Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450 Hydroxylation)

The biotransformation of this compound begins with its hydrolysis by esterase enzymes, which cleave the benzoate ester to yield active 17beta-estradiol. wikipedia.org The subsequent metabolism of estradiol is complex and involves several enzymatic pathways, primarily driven by the Cytochrome P450 (CYP) superfamily of enzymes. inchem.org

Key biotransformation reactions for estradiol include:

Interconversion: Estradiol and estrone can be interconverted by the enzyme 17β-hydroxysteroid dehydrogenase. inchem.org

Hydroxylation: This is a major metabolic pathway. The 2- or 4-hydroxylation of estradiol and estrone is catalyzed by human CYP enzymes, including CYP1A2 and, to a lesser extent, CYP3A4 and CYP2C9. inchem.org The 16α-hydroxylation of estradiol is catalyzed by CYP1A2, while CYP3A4 catalyzes this reaction for both estradiol and estrone. inchem.org

Catechol Estrogen Formation: The hydroxylation at the C2 and C4 positions of the aromatic A-ring produces catechol estrogens. researchgate.net CYP1B1 is considered a dominant enzyme for the 4-hydroxylation of estradiol, particularly in extrahepatic tissues. inchem.org These catechol estrogens can be further oxidized to form quinones, which are reactive molecules. researchgate.net

Studies in hamster liver microsomes have shown that the metabolic pathway can be dependent on the substrate concentration. inchem.org At low concentrations of estradiol, 16α-hydroxylation is the predominant pathway, whereas at higher concentrations, both 16α-hydroxylation and C2-hydroxylation contribute significantly to its metabolism. inchem.org

Influence on Biological Systems and Physiological Processes in Research Models

Neuroendocrine and Central Nervous System Research

Modulation of Synaptic Plasticity and Transmission

17beta-Estradiol benzoate (B1203000) (EB) has been shown to exert significant influence over synaptic plasticity and transmission in various research models. Studies have demonstrated that estradiol (B170435) can rapidly modulate synaptic function, with evidence pointing to both presynaptic and postsynaptic mechanisms of action.

In ovariectomized rats, EB treatment has been found to facilitate the induction of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. nih.gov Research indicates that all EB-injected animals showed LTP after high-frequency stimulation, compared to only a small fraction of control animals. nih.gov This enhancement of LTP is associated with an increase in the amplitude of the population spike and the slope of the excitatory postsynaptic potential (EPSP). nih.gov Further investigations have revealed that estradiol enhances glutamatergic synaptic transmission by acting on both NMDA and AMPA receptors. physiology.org Specifically, 17β-estradiol has been shown to rapidly increase the amplitude of NMDA receptor-mediated EPSPs. physiology.org

The effects of estradiol on synaptic plasticity are also linked to structural changes at the synapse. Research in ovariectomized mice has shown that EB replacement can lead to a reduction in the width of the synaptic cleft, an enlargement of the postsynaptic density (PSD), and an increase in the number of synaptic vesicles in the presynapse in the cerebral cortex and hippocampus. nih.gov These ultrastructural modifications are associated with improved memory performance in these animals. nih.gov

Furthermore, the modulation of synaptic transmission by estradiol involves multiple estrogen receptor subtypes, including ERα, ERβ, and the G-protein coupled estrogen receptor 1 (GPER1). researchgate.net Studies using selective agonists for these receptors have shown that all three are involved in the EB-mediated enhancement of synaptic transmission in the hippocampus of ovariectomized female mice. researchgate.net The enhancement of synaptic transmission appears to be mediated, at least in part, by the activation of the extracellular signal-regulated kinase (ERK) pathway. researchgate.net

Interestingly, the effect of estradiol on synaptic transmission can be input-specific. In adult rat hippocampal slices, estradiol was found to potentiate excitatory synaptic transmission by increasing the probability of glutamate (B1630785) release, particularly at synapses with a low initial release probability. jneurosci.org This effect was mediated by ERβ. jneurosci.org

The following table summarizes key findings on the modulation of synaptic plasticity and transmission by 17beta-Estradiol benzoate in research models.

| Research Model | Key Findings | Associated Mechanisms |

| Ovariectomized Rats | Facilitates induction of Long-Term Potentiation (LTP). nih.gov | Increased amplitude of population spike and slope of EPSP. nih.gov |

| Ovariectomized Rats | Enhances glutamatergic synaptic transmission. physiology.org | Acts on both NMDA and AMPA receptors. physiology.org |

| Ovariectomized Mice | Induces ultrastructural changes at the synapse. nih.gov | Reduced synaptic cleft width, enlarged PSD, increased synaptic vesicles. nih.gov |

| Ovariectomized Mice | Enhancement of synaptic transmission involves multiple estrogen receptors. researchgate.net | Activation of ERα, ERβ, and GPER1; ERK pathway activation. researchgate.net |

| Adult Rat Hippocampal Slices | Potentiates excitatory synaptic transmission at specific inputs. jneurosci.org | Increased glutamate release probability at low-release-probability synapses, mediated by ERβ. jneurosci.org |

Regulation of Neuronal Excitability and Calcium-Dependent Processes

This compound has been demonstrated to regulate neuronal excitability and calcium-dependent processes, particularly within the hippocampus. physiology.orgnih.gov Research has shown that estradiol can rapidly alter calcium (Ca2+)-dependent processes in neurons through non-genomic mechanisms. physiology.orgnih.govresearchgate.net

A key finding is the effect of EB on the Ca2+-activated afterhyperpolarization (AHP), an electrophysiological marker that is enhanced during brain aging. physiology.orgnih.govresearchgate.net In studies using hippocampal slices from aged ovariectomized female rats, direct application of EB was found to reduce the AHP amplitude. physiology.orgnih.govresearchgate.net This effect is significant as it counteracts an age-related increase in the AHP. physiology.orgresearchgate.net The mechanism for this is thought to involve the inhibition of L-type calcium channels, as EB application occluded the ability of the L-channel blocker nifedipine (B1678770) to reduce the AHP in aged rats. physiology.orgnih.gov

Furthermore, estradiol has been shown to increase neuronal excitability in other brain regions as well. In the suprachiasmatic nucleus (SCN), which acts as the brain's central clock, 17β-estradiol increased the spontaneous firing frequency and depolarized the cell membrane of SCN neurons. researchgate.net It also enhanced the frequency of miniature excitatory postsynaptic currents. researchgate.net

The table below details the effects of this compound on neuronal excitability and calcium-dependent processes.

| Brain Region | Research Model | Effect of this compound | Proposed Mechanism |

| Hippocampus (CA1) | Ovariectomized Fischer 344 female rats | Reduced amplitude of Ca2+-activated afterhyperpolarization (AHP). physiology.orgnih.govresearchgate.net | Inhibition of L-type calcium channels. physiology.orgnih.gov |

| Suprachiasmatic Nucleus (SCN) | Rat SCN slices | Increased spontaneous firing frequency and membrane depolarization. researchgate.net | Enhancement of excitatory synaptic transmission. researchgate.net |

| Hypothalamus (CRH neurons) | Ovariectomized mice | Increased A-type potassium current (IA) density. biologists.com | Regulation of voltage-gated potassium channels. biologists.com |

Cognitive Function and Memory Enhancement Studies in Animal Models

Research in animal models has consistently demonstrated the beneficial effects of this compound on cognitive function and memory. nih.govplos.org These effects are believed to be linked to estradiol's ability to modulate neuronal plasticity. nih.gov

In a study involving ovariectomized (Ovx) mice, EB treatment was shown to improve spatial memory as tested in a water maze. nih.gov The latency and distance to find a hidden platform were significantly reduced in Ovx mice that received EB compared to vehicle-treated controls. nih.gov This improvement in memory was associated with specific ultrastructural changes in the synapses of the frontal cortex and hippocampus, including a narrower synaptic cleft and a thicker postsynaptic density. nih.gov

Further evidence for the memory-enhancing effects of estradiol comes from studies on contextual fear conditioning in female mice. plos.org High doses of EB were found to enhance fear learning, suggesting that elevated estradiol levels can promote stronger memory formation in certain contexts. plos.org

The enhancement of memory by estradiol is not limited to hippocampal-dependent tasks. Research has also shown that estradiol can improve cerebellar motor learning. jneurosci.org In ovariectomized female mice, EB treatment specifically improved gain-decrease motor learning and memory maintenance in the vestibulo-ocular reflex (VOR). jneurosci.org

It is important to note that the effects of estradiol on cognitive function can be dose-dependent and may follow an inverted U-shaped curve, where both low and high concentrations can be less effective than moderate concentrations. frontiersin.org

The following table summarizes key findings from studies on the effects of this compound on cognitive function and memory in animal models.

| Cognitive Domain | Animal Model | Key Findings | Associated Neural Changes |

| Spatial Memory | Ovariectomized Mice | Reduced latency and distance to find a hidden platform in the water maze. nih.gov | Narrower synaptic cleft and thicker postsynaptic density in the frontal cortex and hippocampus. nih.gov |

| Contextual Fear Memory | Ovariectomized Mice | Enhanced fear learning with high doses of EB. plos.org | Not specified in the study. |

| Cerebellar Motor Learning | Ovariectomized Mice | Improved gain-decrease motor learning and memory maintenance in the vestibulo-ocular reflex (VOR). jneurosci.org | Not specified in the study. |

| Object Recognition | Ovariectomized Rats | Enhanced object recognition memory. frontiersin.org | Not specified in the study. |

Stress Response Modulation Mechanisms

This compound has been shown to modulate the body's response to stress, primarily by influencing the hypothalamic-pituitary-adrenal (HPA) axis. bioscientifica.comnih.gov The HPA axis is the central stress response system, and its dysregulation is implicated in various stress-related disorders.

In ovariectomized (OVX) female rats, pretreatment with EB was found to modulate the HPA axis response to immobilization stress. bioscientifica.comnih.gov Specifically, EB treatment, acting through estrogen receptor α (ERα), was shown to impair glucocorticoid negative feedback on the HPA axis. nih.gov This leads to an enhanced and prolonged stress-induced rise in corticosterone (B1669441) levels. nih.gov

The modulatory effects of estradiol on the stress response also involve changes in gene expression in catecholaminergic neurons. bioscientifica.comnih.gov EB treatment can attenuate the stress-induced response of norepinephrine (B1679862) biosynthetic enzymes in the locus coeruleus (LC) and the nucleus of the solitary tract (NTS). bioscientifica.comnih.gov These brain regions provide significant noradrenergic input to the paraventricular nucleus of the hypothalamus (PVN), a key component of the HPA axis. bioscientifica.comnih.gov

Furthermore, research suggests that estradiol may influence the stress response by affecting glucocorticoid receptor (GR) expression and translocation. tandfonline.comtandfonline.com In OVX rats, EB treatment was associated with reduced cytosolic GR expression in the hippocampus. tandfonline.comtandfonline.com This could limit the availability of GR protein and thereby blunt the negative feedback signal that normally terminates the stress response. tandfonline.comtandfonline.com

The following table summarizes the mechanisms by which this compound modulates the stress response.

| Mechanism | Key Findings | Affected Brain Regions/Systems |

| HPA Axis Regulation | Impairs glucocorticoid negative feedback, leading to an enhanced and prolonged corticosterone response to stress. nih.gov | Hypothalamic-Pituitary-Adrenal (HPA) axis, Paraventricular Nucleus of the Hypothalamus (PVN). nih.gov |

| Gene Expression in Catecholaminergic Neurons | Attenuates the stress-induced response of norepinephrine biosynthetic enzymes. bioscientifica.comnih.gov | Locus Coeruleus (LC), Nucleus of the Solitary Tract (NTS). bioscientifica.comnih.gov |

| Glucocorticoid Receptor (GR) Modulation | Reduces cytosolic GR expression, potentially limiting negative feedback. tandfonline.comtandfonline.com | Hippocampus. tandfonline.comtandfonline.com |

Developmental Brain Organization and Behavioral Programming in Rodents

This compound plays a crucial role in the sexual differentiation of the brain and the programming of adult behaviors in rodents. capes.gov.brplos.orgnih.gov The classical theory of sexual differentiation posits that in males, testicular androgens are converted to estradiol in the brain, which then masculinizes and defeminizes neural circuits. plos.orgnih.gov

Studies have shown that neonatal treatment of female rats with EB can mimic the effects of endogenous androgens in males, leading to a defeminization of adult sexual behavior. plos.org This is evidenced by a reduced capacity to display lordosis, a characteristic female receptive posture, in adulthood. plos.org Conversely, blocking the conversion of testosterone (B1683101) to estradiol in newborn male rats using an aromatase inhibitor can protect the brain from these masculinizing effects, resulting in animals that display female-like sexual behaviors in response to hormonal priming in adulthood. capes.gov.br

The organizational effects of EB are not limited to sexual behavior. For instance, EB treatment in neonatal rats has been shown to increase the duration of lordosis in males and the frequency, duration, and intensity of lordosis in females. duke.edu This suggests that estradiol can have activational effects even during early development, a time previously thought to be solely for organizational effects. duke.edu

Microarray analysis of gene expression in the hypothalamus of newborn female mice treated with EB revealed that a number of genes are either up- or down-regulated. plos.org Some of the down-regulated genes, such as Ptgds (prostaglandin D2 synthase) and Hcrt (hypocretin/orexin), are known to be expressed at lower levels in the perinatal male brain and may be involved in the process of brain sexual differentiation. plos.org

The following table summarizes the influence of this compound on developmental brain organization and behavioral programming in rodents.

| Aspect of Development | Effect of this compound | Key Research Findings |

| Sexual Differentiation of the Brain | Masculinizes and defeminizes neural circuits. plos.orgnih.gov | Neonatal EB treatment in females reduces adult lordosis behavior. plos.org |

| Behavioral Programming | Influences the expression of adult sexual behaviors. capes.gov.brduke.edu | Blocking aromatization in neonatal males leads to female-like sexual behavior in adulthood. capes.gov.br |

| Gene Expression | Modulates the expression of genes involved in brain development. plos.org | Down-regulates genes like Ptgds and Hcrt in the neonatal female hypothalamus. plos.org |

Reproductive System Research (Non-Clinical Focus)

In non-clinical research settings, this compound is extensively used to study the hormonal regulation of the reproductive system in animal models. These studies provide fundamental insights into the physiological processes governing reproductive function.

In ovariectomized rats, a common model for studying the effects of ovarian hormones, treatment with EB is used to mimic the follicular phase of the estrous cycle. This allows researchers to investigate the specific actions of estradiol on various reproductive tissues and behaviors. For example, EB priming is often used in conjunction with progesterone (B1679170) to induce sexual receptivity (lordosis behavior) in ovariectomized female rats, providing a model to study the neural basis of female sexual behavior. nih.gov

Furthermore, studies have examined the role of estradiol in combination with other hormones, such as testosterone, in modulating appetitive sexual behaviors. In ovariectomized rats, the administration of testosterone propionate (B1217596) in conjunction with EB has been shown to significantly increase proceptive behaviors like solicitations and hops/darts, which are indicative of sexual motivation. frontiersin.org

Research has also focused on the molecular mechanisms underlying estradiol's effects on the reproductive system. For instance, studies have investigated how EB treatment influences the expression of various receptors and signaling molecules in the brain and peripheral reproductive organs. This includes examining the regulation of estrogen receptors themselves, as well as their interactions with other signaling pathways.

The table below provides a summary of the use of this compound in non-clinical reproductive system research.

| Area of Research | Animal Model | Application of this compound | Key Research Focus |

| Female Sexual Behavior | Ovariectomized Rats | Priming to induce sexual receptivity (lordosis). nih.gov | Investigating the neural circuits and hormonal mechanisms underlying female sexual behavior. |

| Appetitive Sexual Behaviors | Ovariectomized Rats | Co-administration with testosterone propionate. frontiersin.org | Understanding the role of androgens and estrogens in sexual motivation. |

| Molecular Mechanisms | Various rodent models | To investigate changes in gene and protein expression. | Elucidating the signaling pathways through which estradiol exerts its effects on reproductive function. |

Induction of Sexual Receptivity in Ovariectomized Rodents

This compound is instrumental in studies investigating the hormonal control of female sexual behavior. In ovariectomized rodents, which lack endogenous ovarian hormones, the administration of this compound can prime the neural circuits necessary for sexual receptivity.

Subsequent administration of progesterone typically induces the full expression of receptive behaviors, such as lordosis. nih.govoup.com Research has shown that even a low dose of estradiol benzoate can induce sexual receptivity in ovariectomized rats, suggesting that a basal level of estradiol is crucial for this behavior. nih.govresearchgate.net This priming effect is mediated by estrogen receptors in the brain. For instance, a single injection of estradiol benzoate leads to a significant increase in the concentration of brain cell nuclear estrogen receptors, with peak levels observed between 12 and 24 hours post-injection. oup.com This hormonal manipulation allows researchers to dissect the specific roles of estrogen and progesterone in regulating female sexual behavior. oup.comresearchgate.net Studies have also explored the chronic effects of estradiol benzoate, demonstrating that repeated administration can lead to a heightened behavioral sensitivity. researchgate.net

The following table summarizes the key findings related to the induction of sexual receptivity in ovariectomized rodents using this compound.

| Research Focus | Key Findings | Citations |

| Priming for Sexual Receptivity | Administration of this compound is necessary to prime ovariectomized rodents for sexual receptivity, which is then typically induced by progesterone. | nih.govoup.com |

| Hormonal Synergy | A basal level of estradiol stimulation is required for the induction of sexual receptivity, with increased levels enhancing sensitivity to progesterone. | nih.gov |

| Receptor Regulation | Estradiol benzoate increases the concentration of nuclear estrogen receptors in the brain, peaking at 12-24 hours. | oup.com |

| Behavioral Sensitization | Chronic administration of estradiol benzoate can increase behavioral sensitivity to the hormone over time. | researchgate.net |

Molecular Basis of Sex-Specific Behavioral Development

The organizational effects of steroid hormones during critical developmental periods are fundamental to the establishment of sex-specific behaviors. Research utilizing this compound has been crucial in understanding these processes. In many species, the masculinization of the brain is not directly due to testosterone but rather to estradiol, which is produced from testosterone through a process called aromatization in specific brain regions. oup.comkarger.com

Studies involving the administration of this compound during neonatal development in rodents have provided insights into how estrogens shape the neural circuits underlying behaviors such as sexual preference and aggression. core.ac.uknih.gov For instance, neonatal exposure to this compound can masculinize certain behaviors in female rodents. core.ac.uk Furthermore, research in gonadectomized female rats has shown that estradiol benzoate treatment increases NMDA receptor binding in the hippocampus, a brain region critical for plasticity and behavior, highlighting a molecular mechanism through which estradiol can influence brain function. frontiersin.org These studies underscore the critical role of estradiol in the permanent organization of the brain and the subsequent expression of sex-specific behaviors in adulthood. oup.com

Cardiovascular System Research

Effects on Vascular Smooth Muscle Cell Biology

This compound has been shown to exert significant effects on vascular smooth muscle cells (VSMCs), which are key components of blood vessel walls and play a crucial role in regulating blood pressure and blood flow. Research has demonstrated that 17beta-estradiol and its esters, including the benzoate form, can inhibit the proliferation and migration of human aortic smooth muscle cells. ahajournals.org This inhibitory effect is believed to be mediated, at least in part, through estrogen receptors, as the potency of various estrogens in inhibiting VSMC functions corresponds to their affinity for these receptors. ahajournals.org

Furthermore, studies have indicated that 17beta-estradiol can induce relaxation of vascular smooth muscle, contributing to vasodilation. physiology.org This effect can occur through both endothelium-dependent and -independent mechanisms. physiology.orgnih.gov The endothelium-dependent pathway often involves the increased production of nitric oxide. nih.gov In contrast, the direct effects on VSMCs may involve the inhibition of calcium influx, which is essential for muscle contraction. nih.gov Some research also points to a nongenomic antioxidant mechanism through which 17beta-estradiol can inhibit VSMC proliferation induced by components of oxidized low-density lipoprotein. nih.gov

The table below outlines the observed effects of this compound on vascular smooth muscle cells.

| Effect | Mechanism | Citations |

| Inhibition of Proliferation and Migration | Mediated through estrogen receptors; potency correlates with receptor affinity. | ahajournals.org |

| Vasodilation | Occurs via endothelium-dependent (e.g., increased nitric oxide) and -independent (e.g., inhibition of calcium influx) pathways. | physiology.orgnih.gov |

| Inhibition of Proliferation (Antioxidant) | Nongenomic antioxidant mechanism inhibits proliferation induced by lysophosphatidylcholine. | nih.gov |

Endothelin System Modulation in Cardiac Research

The endothelin system is a critical regulator of vascular tone and cardiac function, and its dysregulation is implicated in cardiovascular diseases. Research has revealed that 17beta-estradiol can modulate this system. Specifically, studies have shown that 17beta-estradiol regulates the expression of endothelin receptors in the heart. researchgate.net In ovariectomized spontaneously hypertensive rats, a model of hypertension, ovariectomy led to an upregulation of the endothelin B receptor (ETB-R) mRNA and protein in the left ventricular myocardium. researchgate.net This upregulation was prevented by 17beta-estradiol replacement. researchgate.net

In vitro experiments on isolated cardiomyocytes have confirmed that 17beta-estradiol can downregulate ETB-R mRNA levels. researchgate.net Furthermore, in human umbilical vein endothelial cells, 17beta-estradiol has been found to inhibit the expression and release of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. nih.gov This effect is partly mediated by an increase in nitric oxide production. nih.gov These findings suggest that by modulating the endothelin system, 17beta-estradiol may contribute to cardiovascular protection.

Regulation of Cardiac Ion Channels and Mitochondrial Function in Myocytes

17beta-Estradiol has been shown to play a significant role in the regulation of cardiac myocyte function, including the activity of ion channels and mitochondrial health, both of which are crucial for proper heart function. nih.govnih.gov Dysregulation of calcium (Ca2+) signaling in cardiomyocytes is associated with cardiac pathologies. nih.gov While direct studies on this compound are limited in this specific area, research on 17beta-estradiol provides a strong basis for its influence.

Estrogens are known to affect mitochondrial respiration, ATP production, and the formation of reactive oxygen species (ROS). nih.gov Specifically, 17-beta estradiol has been shown to prevent cardiac myocyte hypertrophy by regulating MUL1, a mitochondrial ubiquitin ligase involved in mitochondrial fission and mitophagy. d-nb.info It can prevent norepinephrine-induced mitochondrial fragmentation and reductions in ATP levels. d-nb.info The effects of estrogens on mitochondria include influencing protein content, the phospholipid composition of membranes, and oxidative phosphorylation. frontiersin.org Given that cardiac function is highly dependent on mitochondrial energy production and calcium homeostasis, the regulatory effects of estradiol in these areas are of significant research interest. nih.govfrontiersin.org

Bone Metabolism Research

This compound is utilized in research to understand the role of estrogen in maintaining bone health. Estrogen deficiency is a primary cause of osteoporosis in postmenopausal women. Studies in ovariectomized rats, a common model for postmenopausal bone loss, have shown that treatment with 17beta-estradiol can prevent the decrease in bone mineral density (BMD). researchgate.net

Research has demonstrated that 17beta-estradiol treatment in ovariectomized rats can increase BMD and improve trabecular bone microarchitecture, such as increasing trabecular number and thickness. researchgate.net It also leads to a decrease in bone turnover markers, indicating a reduction in both bone resorption and formation, with a net effect of preserving bone mass. researchgate.netnih.gov For instance, in older women, low-dose 17beta-estradiol increased BMD at the femoral neck, total hip, spine, and total body, and significantly decreased markers of bone turnover like N-telopeptides of type 1 collagen. nih.gov Even in models of osteoporosis combined with disuse, 17beta-estradiol has shown a transient protective effect on bone volume and trabecular number. medsci.org These findings from studies using 17beta-estradiol and its esters underscore the hormone's critical role in the regulation of bone metabolism. oup.com

The following table summarizes the effects of 17beta-Estradiol on bone metabolism in research models.

| Parameter | Effect of 17beta-Estradiol Treatment | Citations |

| Bone Mineral Density (BMD) | Increased BMD in ovariectomized rats and older women. | researchgate.netnih.gov |

| Trabecular Microarchitecture | Increased trabecular number and/or thickness. | researchgate.net |

| Bone Turnover Markers | Decreased levels of bone resorption and formation markers. | researchgate.netnih.gov |

| Phospholipid Metabolism | Increased phospholipid content and 32P incorporation in bone of ovariectomized rats. | oup.com |

Immunological System Interactions and Molecular Modulations

This compound demonstrates complex interactions with the immune system, influencing both cellular responses and the expression of immune-related molecules. Its effects are often context-dependent, varying with the specific immune cells and signaling pathways involved.

One area of significant interaction is in the context of bone metabolism, where immune cells and bone cells closely communicate. In a study investigating the effects of 17beta-estradiol on osteoblast proliferation, it was found that the compound could modulate the release of local regulators from monocytes. nih.gov While 17beta-estradiol directly stimulated osteoblasts, conditioned medium from monocytes treated with the hormone significantly inhibited osteoblast proliferation. nih.gov This suggests that 17beta-estradiol can indirectly influence bone cells by altering the secretome of immune cells like monocytes, which may be linked to the coupling of osteoclast and osteoblast activities. nih.gov

In a mouse model of collagen-induced arthritis, a condition with a strong autoimmune component, treatment with this compound alone or in combination with bazedoxifene (B195308) (BZA) suppressed arthritis severity, synovitis, and joint destruction. oup.com This indicates a potent anti-inflammatory effect in the context of experimental arthritis. oup.com

Furthermore, research in porcine endometrium has shown that 17β-estradiol affects processes related to the immune response during early pregnancy. mdpi.com Gene expression analyses revealed that estradiol treatment up-regulated the expression of Interleukin-1 beta (IL1B), a key pro-inflammatory cytokine, in endometrial samples. mdpi.com This suggests a role for estradiol in modulating the local immune environment necessary for embryo implantation.

Gene Expression Regulation Across Diverse Tissues in Research Models

This compound is a potent regulator of gene expression, exerting its influence across a wide array of tissues through multiple mechanisms. Its effects are primarily mediated by estrogen receptors (ERs), which can regulate gene transcription through both classical estrogen response element (ERE)-dependent pathways and ERE-independent mechanisms. nih.govnih.gov

Hypothalamus: In the hypothalamic arcuate nucleus (ARC) of mice, estradiol benzoate (E2B) regulates a multitude of genes involved in homeostatic functions like reproduction and energy balance. nih.govnih.gov Studies in ovariectomized wild-type mice showed that E2B significantly suppressed the mRNA expression of genes such as Adra1b, Cart, Kiss1, and Pdyn, while augmenting the expression of Cacna1g, Esr2, and Pgr. nih.gov Using transgenic mouse models, researchers have delineated the specific pathways involved. For example, the up-regulation of Cacna1g and Kcnmb1 was found to be ERE-dependent, while the suppression of the neurokinin B receptor, Tac3r, occurred through an ERα-dependent, ERE-independent mechanism. nih.govnih.gov

Uterus: The uterus is a primary target of estrogen action. In ovariectomized rats, 17β-estradiol was shown to regulate the expression of genes associated with the aryl hydrocarbon receptor (AHR) signaling pathway, including Ahr, Arnt, and Cyp1a1, primarily through ERα. researchgate.net It also enhances the expression of proliferation markers like Ki67 and angiogenesis-related molecules such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov In porcine endometrium, local infusion of 17β-estradiol induced changes in the transcriptome that mirrored those seen in early pregnancy, affecting genes involved in secretion, tissue remodeling, and immune response. mdpi.com

Liver: In the liver of F344 rats, estradiol benzoate treatment led to differential expression of 85 genes, with 52 being up-regulated and 33 down-regulated. jmb.or.krkoreascience.kr Genes related to growth regulation (IGFBP, H-rev107, ERα) and tumor suppression (metallothionein) were among those down-regulated. jmb.or.krkoreascience.kr In female mice, 17β-estradiol benzoate up-regulated the hepatic expression of suppressors of cytokine signaling-2 (SOCS2) and SOCS3. oup.com Furthermore, in zebrafish models, 17β-estradiol was shown to promote liver growth by activating G-protein–coupled estrogen receptor 1 (GPER1) and subsequent signaling pathways, and it also influenced the liver transcriptome, up-regulating female-associated genes. nih.gov

Bone: In bone cells, 17β-estradiol regulates genes crucial for bone metabolism. In a mouse stromal cell line, it up-regulated the expression of Osteoprotegerin (OPG), a key inhibitor of bone resorption, via ERα. nih.gov In osteoblast-like cells, pretreatment with 17β-estradiol enhanced the shear stress-induced expression of early response genes like c-fos and Cox-2, an effect mediated by an ER-dependent increase in β1-integrin expression. scienceopen.com

Table 4: Regulation of Gene Expression by this compound in Diverse Tissues

| Tissue | Research Model | Key Regulated Genes/Pathways | Reference |

|---|---|---|---|

| Hypothalamus (ARC) | Mouse | Suppressed: Adra1b, Cart, Kiss1, Pdyn; Augmented: Cacna1g, Esr2, Pgr. | nih.gov |

| Uterus | Rat | Regulated AHR signaling pathway genes (Ahr, Arnt, Cyp1a1); Increased Ki67, VEGFR-2. | researchgate.netnih.gov |

| Uterus (Endometrium) | Pig | Modulated genes for secretion, tissue remodeling, and immune response (IL1B). | mdpi.com |

| Liver | Rat | Down-regulated: IGFBP, H-rev107, ERα; Up-regulated: 52 other genes. | jmb.or.krkoreascience.kr |

| Liver | Mouse | Up-regulated SOCS2 and SOCS3. | oup.com |

| Liver | Zebrafish | Activated GPER1 pathway, promoted hepatocyte proliferation. | nih.gov |

| Bone (Stromal Cells) | Mouse | Up-regulated Osteoprotegerin (OPG). | nih.gov |

| Bone (Osteoblasts) | Human/MG63 cells | Enhanced shear stress-induced expression of c-fos and Cox-2. | scienceopen.com |

Advanced Research Methodologies and Analytical Approaches for 17beta Estradiol Benzoate Studies

In Vitro Experimental Models and Assays

In vitro systems provide controlled environments to study the direct cellular and molecular effects of 17beta-estradiol benzoate (B1203000), isolating them from systemic influences.

Cell Line-Based Systems for Mechanistic Studies

Cell lines are indispensable tools for exploring the fundamental mechanisms of 17beta-estradiol benzoate action. Human breast cancer cell lines, such as MCF-7, which are positive for estrogen receptor α (ERα), are frequently used. frontiersin.orgnih.govspringermedizin.de Studies using MCF-7 cells have demonstrated that 17beta-estradiol can induce cell proliferation, a hallmark of estrogenic activity. springermedizin.de Research has also shown that in ERα-positive breast cancer cell lines, 17beta-estradiol can induce the expression of Orai3, a store-operated calcium channel, and that ERα knockdown diminishes this effect. frontiersin.org Furthermore, treatment of MCF-7 cells with this compound has been linked to the induction of mitochondrial dysfunction-associated autophagy and senescence. nih.gov

Neuroblastoma cell lines, like the human SH-SY5Y and SK-N-SH lines, are used to investigate the neuroprotective and neurotrophic effects of estrogens. frontiersin.orgoup.comnih.gov For instance, 17beta-estradiol has been shown to protect a neuroblastoma hybrid cell line from glutamate-induced apoptosis by reducing intracellular calcium concentrations and caspase activity. frontiersin.org In SK-N-SH cells, a membrane-impermeable form of estradiol (B170435) can activate signaling pathways like MAPK, leading to gene induction without direct binding to estrogen response elements (EREs). oup.com

| Cell Line | Application in this compound Research | Key Findings | Citations |

| MCF-7 | Studying estrogen-dependent proliferation and gene expression. | Induces cell proliferation and expression of genes like Orai3; can trigger autophagy and senescence. | frontiersin.orgnih.govspringermedizin.de |

| SH-SY5Y | Investigating neuroprotective and differentiation effects. | Can influence neuronal differentiation and protect against apoptosis. | frontiersin.orgnih.gov |

| SK-N-SH | Analyzing non-genomic signaling pathways. | Demonstrates activation of MAPK pathways by membrane-associated estrogen receptors. | oup.com |

| HEK 293 T | Used in reporter gene assays to study ERα and ERβ activity. | Allows for quantitative analysis of transcriptional activation by estrogens. | springermedizin.de |

Primary Cell Culture Systems (e.g., Neurons, Myocytes, Smooth Muscle Cells)

Primary cells, isolated directly from tissues, offer a more physiologically relevant model than immortalized cell lines. Primary neuron cultures are used to study the rapid effects of estrogens on synaptic function and neuronal structure. oup.comnih.gov For example, this compound has been shown to rapidly enhance hippocampal synaptic transmission. nih.gov In cultured hippocampal neurons, 17beta-estradiol can quickly activate signaling cascades that lead to the synthesis of synaptic proteins. oup.com

Primary smooth muscle cells (SMCs) are critical for understanding the vascular effects of estrogens. Studies using human aortic SMCs have shown that 17beta-estradiol and its benzoate ester can inhibit DNA synthesis, cell proliferation, and migration, effects that are mediated through estrogen receptors. ahajournals.org Neonatal exposure to estradiol benzoate in rats was found to induce ER expression in the periductal smooth muscle cells of the prostate, suggesting a role in developmental programming. oup.com Research on rat uterine smooth muscle cells has also been conducted to understand the mechanisms of estrogen action. physiology.orgbohrium.com

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of nuclear receptors like the ERs. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE). researchgate.netijbs.com When this compound binds to the ER, the complex binds to the ERE and drives the expression of the luciferase enzyme, which can be measured as a light signal. ijbs.com

This technique allows researchers to determine whether this compound acts as an agonist or antagonist at ERα and ERβ and to quantify its potency. springermedizin.demedchemexpress.com For example, ERE-luciferase assays have been used in MCF-7 cells to show the effects of various compounds on ERα's transcriptional activity. ijbs.com These assays are crucial for distinguishing between ERE-dependent (classical) and ERE-independent (non-classical) signaling pathways. nih.gov Studies have also utilized ERE-luciferase reporter mice to assess ER activity directly within brain tissue following hormone treatment. nih.gov

In Vivo Animal Models and Experimental Paradigms

Animal models are essential for studying the systemic and behavioral effects of this compound in a complex physiological context.

Ovariectomized (OVX) and Intact Rodent Models

The ovariectomized (OVX) rodent is the most widely used model to study the effects of estrogen replacement. plos.orgoup.comnih.gov Ovariectomy removes the primary source of endogenous estrogens, creating a hormone-deficient state that mimics post-menopause. nih.gov This allows researchers to administer controlled doses of this compound and observe its effects on various tissues, such as the uterus, bone, and brain, without the confounding influence of fluctuating endogenous hormones. plos.orgnih.gov

Uterine weight is a classic bioassay for estrogenic activity; administration of this compound to OVX rodents causes a dose-dependent increase in uterine weight. plos.orgplos.orgnih.gov This model has been used to show that this compound can prevent bone loss, enhance learning and memory, and modulate responses to stress. plos.orgnih.govubc.ca For example, studies in OVX mice have shown that high doses of the compound can enhance contextual fear conditioning. plos.org In OVX rats, it has been used to study effects on food intake, body weight, and the expression of enzymes in the brain. oup.comnih.gov

Intact rodent models are used to study how this compound interacts with the endogenous hormonal cycle. frontiersin.orgahajournals.org For example, studies in intact female rats have investigated the effects of the compound on hepatic cholesterol metabolism. ahajournals.org Comparing OVX and intact models helps to elucidate the full spectrum of estrogen action. uef.fi

| Model | Purpose | Key Research Findings | Citations |

| Ovariectomized (OVX) Rodent | To study estrogen replacement effects in a hormone-deficient state. | Prevents bone loss, increases uterine weight, enhances fear memory, modulates stress responses. | plos.orgoup.comnih.govplos.orgnih.gov |

| Intact Rodent | To investigate interactions with the endogenous hormonal milieu. | Modulates hepatic cholesterol metabolism and immune responses. | frontiersin.orgahajournals.org |

Transgenic and Gene Knockout Models (e.g., ERαKO, ERβKO, KIKO Mice)

Transgenic and gene knockout (KO) mice have revolutionized the study of estrogen action by allowing for the dissection of the specific roles of ERα and ERβ.

ERαKO (Estrogen Receptor α Knockout) mice lack a functional ERα gene. Studies using ERαKO mice have been crucial in demonstrating that many of the classical effects of estradiol, such as the uterotrophic response and the regulation of reproductive behaviors and neuroendocrine pathways, are mediated by ERα. nih.govpnas.orgjneurosci.orgpnas.org For instance, ERαKO mice show impaired responses to this compound in terms of uterine growth and certain behavioral tests. jneurosci.orgpnas.org

ERβKO (Estrogen Receptor β Knockout) mice lack the ERβ gene. These models have helped to uncover the specific functions of ERβ, which are often distinct from those of ERα. nih.govjneurosci.orgpnas.org For example, studies suggest ERβ is involved in processes like the defeminization of the male brain and may play a role in cognition and anxiety-like behaviors. ubc.capnas.orgbioscientifica.com

KIKO (Knock-in/Knock-out) mice are a more refined model where the DNA-binding domain of ERα is mutated, preventing it from binding to EREs. This model, officially known as ERα−/AA, allows researchers to distinguish between ERE-dependent (classical) and ERE-independent (non-classical) ERα signaling. nih.govpnas.orgoup.com Studies with KIKO mice have revealed that ERE-independent signaling is sufficient for some estrogenic effects, such as negative feedback on luteinizing hormone (LH), but not for others, like inducing estrous cyclicity. nih.govpnas.org

By comparing the responses of wild-type, ERαKO, ERβKO, and KIKO mice to this compound, researchers can precisely map the molecular pathways and receptor subtypes responsible for its diverse physiological actions. nih.govnih.gov

Behavioral and Physiological Endpoint Assessment in Research Studies

The investigation of this compound's (EB) effects on biological systems relies on a comprehensive assessment of both behavioral and physiological endpoints. These assessments are critical for understanding the compound's influence on complex processes ranging from reproductive functions to neurobehavioral outcomes.

Physiological Assessments:

Physiological assessments in EB research often focus on its impact on reproductive and endocrine systems. A common approach involves monitoring changes in organ weight, such as the uterus, and analyzing serum hormone concentrations. plos.orgf1000research.com For instance, studies in ovariectomized (OVX) mice have shown that EB treatment leads to a dose-dependent increase in uterine weight and serum estradiol levels. plos.org This serves as a fundamental indicator of the compound's estrogenic activity.

Advanced techniques like color Doppler ultrasonography are employed to evaluate hemodynamic changes in reproductive organs. In postpartum dairy buffaloes, administration of EB has been shown to enhance ovarian and uterine hemodynamics, evidenced by increased blood flow and decreased resistance and pulsatility indices in the middle uterine and ovarian arteries. mdpi.com These findings are often correlated with serum levels of estradiol and nitric oxide, a known vasodilator. mdpi.com

Furthermore, physiological research extends to the cellular and molecular level. Studies have investigated the effects of EB on neuronal activity, such as its ability to decrease the afterhyperpolarization (AHP) amplitude in hippocampal CA1 pyramidal neurons, a process implicated in aging. nih.gov Other research has examined the impact on metabolic parameters, noting that EB can influence blood glucose levels, although the effects can be complex and dose-dependent. bdvets.org

Behavioral Assessments:

Behavioral studies are crucial for elucidating the neurobiological effects of this compound. These studies often utilize rodent models to explore a range of behaviors, including:

Reproductive Behavior: A primary focus is on female sexual receptivity, often measured by the lordosis posture in response to male mounting. karger.com Research has demonstrated that EB can induce this behavior in ovariectomized females, indicating its role in activating neural circuits controlling reproductive actions. karger.com

Anxiety and Depression-Related Behaviors: Standardized tests such as the open field test, elevated plus maze, and forced swim test are used to assess anxiety and depressive-like behaviors. researchgate.netresearchgate.net Neonatal treatment of female mice with EB has been shown to reduce sex differences in exploration, repetitive behaviors, and depression-related behaviors in adulthood. researchgate.netnih.gov Chronic 17β-estradiol treatment in rats has been observed to have antidepressant-like effects, particularly on anhedonia and memory. researchgate.net

Learning and Memory: The effects of EB on cognitive functions are often assessed using tasks like the contextual fear conditioning test. plos.org Studies have shown that high doses of EB can enhance fear learning in female mice. plos.org

Social Behavior: The influence of EB on social interactions is another key area of investigation. nih.gov

The interpretation of behavioral and physiological data is often complex due to non-monotonic dose-response relationships, where the effect of the substance does not change in a single direction with increasing doses. f1000research.comd-nb.info Therefore, research designs frequently incorporate a range of doses to fully characterize the compound's effects. plos.org

Interactive Table: Summary of Behavioral and Physiological Endpoints in this compound Research

| Endpoint Category | Specific Endpoint | Model Organism | Key Findings | References |

|---|---|---|---|---|

| Physiological | Uterine Weight | Mice, Rats | Dose-dependent increase with EB treatment. | plos.orgf1000research.com |

| Serum Estradiol Levels | Mice, Rats | Increased following EB administration. | plos.orgf1000research.com | |

| Ovarian/Uterine Hemodynamics | Dairy Buffaloes | Enhanced blood flow, decreased resistance. | mdpi.com | |

| Neuronal Activity (AHP) | Rats | Decreased AHP amplitude in hippocampal neurons. | nih.gov | |

| Behavioral | Lordosis Behavior | Mice, Rats | Induced by EB in ovariectomized females. | karger.com |

| Anxiety-Like Behavior | Mice, Rats | Reduced by EB in some test paradigms. | researchgate.netresearchgate.net | |

| Depressive-Like Behavior | Mice, Rats | Antidepressant-like effects observed. | researchgate.netresearchgate.net | |

| Fear Conditioning | Mice | Enhanced fear learning at high doses. | plos.org |

Molecular and Biochemical Research Techniques

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq, Microarrays)

Molecular techniques that analyze gene expression are fundamental to understanding the mechanisms of action of this compound. These methods allow researchers to identify specific genes and signaling pathways that are modulated by the compound.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is widely used to quantify the expression levels of specific target genes. For example, RT-qPCR has been employed to measure changes in the mRNA levels of genes encoding for key enzymes in cholesterol metabolism, such as cholesterol 7α-hydroxylase, in response to 17β-estradiol treatment in rats. ahajournals.org It is a sensitive and specific method for validating findings from broader gene expression analyses.

RNA-Sequencing (RNA-seq) and Microarrays: These high-throughput technologies provide a global view of the transcriptome, allowing for the simultaneous analysis of thousands of genes. Microarray studies have been instrumental in identifying broad changes in gene expression in the brain following 17β-estradiol treatment. For instance, research in rats has shown that 17β-estradiol replacement in ovariectomized animals leads to significant changes in the expression of genes in the cortex that are involved in regulating neurotransmitters and other pathways implicated in psychiatric disorders. researchgate.net These technologies are powerful for hypothesis generation, revealing novel targets and pathways affected by this compound.

The application of these gene expression analysis techniques has been crucial in demonstrating how this compound exerts its effects at the molecular level, influencing everything from reproductive physiology to complex behaviors. nih.gov

Protein Expression and Activity Assays (e.g., Western Blot, ELISA)

Complementing gene expression analysis, the study of protein expression and activity provides direct insight into the functional consequences of this compound administration.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. It is a standard method to confirm that changes in gene expression translate to changes in protein levels. For example, Western blotting could be used to measure the levels of estrogen receptors or other downstream signaling proteins in tissues of interest following treatment with this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as hormones, in biological fluids like serum. It is routinely used in studies involving this compound to measure the circulating levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone (B1683101), providing a clear picture of the compound's impact on the endocrine system. bdvets.org For instance, studies in male rabbits have utilized ELISA to demonstrate that high doses of this compound can significantly reduce serum levels of LH and FSH. bdvets.org

These protein analysis methods are indispensable for linking the molecular actions of this compound to its physiological and behavioral effects.

Receptor Binding and Ligand Affinity Studies